molecular formula C6H6INO B11809640 4-Iodo-2-methylpyridin-3-ol

4-Iodo-2-methylpyridin-3-ol

Cat. No.: B11809640
M. Wt: 235.02 g/mol
InChI Key: CDVIKZZMZOPUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-methylpyridin-3-ol is a chemical compound belonging to the pyridine family It is characterized by the presence of an iodine atom at the fourth position, a methyl group at the second position, and a hydroxyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methylpyridin-3-ol can be achieved through several methods. One common approach involves the iodination of 2-methylpyridin-3-ol using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents at elevated temperatures.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 4-amino-2-methylpyridin-3-ol or 4-thio-2-methylpyridin-3-ol.

    Oxidation: Formation of 4-iodo-2-methylpyridin-3-one.

    Reduction: Formation of 4-iodo-2-methylpyridin-3-amine.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The iodine atom can form halogen bonds with electron-rich sites on biological molecules, influencing their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further modulating the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-3-methylpyridin-4-ol
  • 4-Iodo-3-methylpyridin-2-ol
  • 4-Bromo-2-methylpyridin-3-ol

Uniqueness

4-Iodo-2-methylpyridin-3-ol is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles compared to its analogs. The presence of the iodine atom at the fourth position, in particular, enhances its ability to participate in halogen bonding, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

4-iodo-2-methylpyridin-3-ol

InChI

InChI=1S/C6H6INO/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3

InChI Key

CDVIKZZMZOPUNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.